(1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(thiomorpholino)methanone
Description
(1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(thiomorpholino)methanone is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of study.
Properties
IUPAC Name |
[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-2-17-3-5-19(6-4-17)28-21-15-20(23-16-24-21)25-9-7-18(8-10-25)22(27)26-11-13-29-14-12-26/h3-6,15-16,18H,2,7-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYWBAATKLRMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCSCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(thiomorpholino)methanone involves multiple steps, typically starting with the preparation of the pyrimidine and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in the formation of various derivatives with different functional groups.
Scientific Research Applications
(1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(thiomorpholino)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(piperidin-1-yl)methanone
- Ethyl 4-({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate
Uniqueness
What sets (1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(thiomorpholino)methanone apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound (1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(thiomorpholino)methanone, identified by its CAS number 1251672-64-6, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 408.5 g/mol. The structural characteristics include:
- Pyrimidine ring : A six-membered ring containing two nitrogen atoms.
- Piperidine ring : A saturated six-membered ring containing one nitrogen atom.
- Thiomorpholine moiety : A sulfur-containing heterocyclic compound.
These structural features suggest potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lysophosphatidic acid (LPA) production, which plays a role in various pathological conditions like fibrosis and cancer .
- Receptor Modulation : The structural components suggest that it could interact with G-protein coupled receptors (GPCRs), which are crucial in signal transduction processes.
- Antifibrotic Effects : Similar compounds have demonstrated efficacy in reducing extracellular matrix deposition in pulmonary fibrosis models, indicating a potential for therapeutic use in fibrotic diseases .
In Vivo Studies
A notable study evaluated the effects of a structurally related compound on LPA levels in plasma and its impact on pulmonary fibrosis models in mice. The results showed that the compound significantly reduced LPA levels and extracellular matrix deposition, suggesting antifibrotic properties .
In Vitro Studies
In vitro assays have been conducted to assess the compound's inhibitory effects on specific enzymes relevant to cancer progression. These studies revealed promising results, indicating that the compound could inhibit tumor cell proliferation through modulation of signaling pathways associated with cell growth and survival.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 1251672-64-6 | 408.5 g/mol | Potential antifibrotic and enzyme inhibition |
| GLPG1690 | Not available | Not available | Efficacious in pulmonary fibrosis model |
| Ethyl 4-[({1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate | 1116045-32-9 | 481.6 g/mol | Similar pharmacological profile |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing (1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)(thiomorpholino)methanone with high purity?
- Methodological Answer : A multi-step synthesis is typically required, involving:
- Coupling reactions : Pyrimidine-piperidine linkage via nucleophilic aromatic substitution under reflux conditions (e.g., ethanol or DMF as solvents) .
- Thiomorpholine incorporation : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach thiomorpholino-methanone to the piperidine moiety .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization are critical for isolating high-purity products. Yield optimization may require inert atmospheres (e.g., nitrogen) and temperature control (60–80°C) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., ethylphenoxy protons at δ 6.8–7.2 ppm, thiomorpholine methylenes at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] peak matching theoretical values) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond connectivity, if single crystals are obtainable .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding modes with target proteins (e.g., kinases or GPCRs). Focus on the pyrimidine and thiomorpholine moieties as potential pharmacophores .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) to evaluate binding free energies (MM-PBSA/GBSA methods) .
- QSAR Studies : Corrogate substituent effects (e.g., ethylphenoxy vs. fluorophenoxy analogs) to refine activity predictions .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Q. How does the substitution pattern on the pyrimidine ring influence bioactivity?
- Methodological Answer :
- Comparative SAR Analysis : Synthesize analogs with halogens (F, Cl), alkyl (methyl), or electron-withdrawing groups (NO) at the 4-ethylphenoxy position. Test in enzyme inhibition assays (e.g., IC comparisons) .
- Electronic Effects : Use Hammett plots to correlate substituent σ-values with activity trends. Ethyl groups (σ ≈ -0.15) may enhance lipophilicity and membrane permeability vs. polar groups .
Q. What experimental designs assess the compound’s environmental impact and ecotoxicology?
- Methodological Answer :
- OECD Guidelines : Follow Test No. 301 (ready biodegradability) and 211 (Daphnia magna acute toxicity) to evaluate persistence and aquatic toxicity .
- Soil Sorption Studies : Measure log K values via batch equilibrium methods; high sorption (log K >3) suggests limited groundwater mobility .
- Metabolite Profiling : Use LC-MS/MS to identify transformation products in simulated sunlight or microbial degradation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
